molecular formula C41H78O19P3 · 3NH4 B1163565 PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)

Cat. No.: B1163565
M. Wt: 1022.1
InChI Key: VYFVZCYVYQYDCN-QVMSXFBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(4,5)-P2 incorporated into membrane lipids can bind to important proteins such as Group IV cPLA2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis. PtdIns-(4,5)-P2 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. It can also be cleaved by PI-specific PLC to give inositol triphosphates. The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references , , and .

Properties

Molecular Formula

C41H78O19P3 · 3NH4

Molecular Weight

1022.1

InChI

InChI=1S/C41H81O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,5

InChI Key

VYFVZCYVYQYDCN-QVMSXFBISA-N

SMILES

CCCCCCCCCCCCCCCC(OCC(COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+].[NH4+]

Synonyms

DPPI-4,5-P2; Phosphatidylinositol-4,5-diphosphate C-16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
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PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
Reactant of Route 5
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)
Reactant of Route 6
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt)

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